Decahydroisoquinolin-6-ol

CNS Drug Discovery Medicinal Chemistry Pharmacokinetics

Decahydroisoquinolin-6-ol (CAS 725228-44-4) is a fully saturated, conformationally rigid bicyclic scaffold with a synthetically versatile 6-hydroxy group. It enables systematic SAR exploration of CNS receptors (NMDA, AMPA) and ion channels, offering unique metabolic stability. The >95% stereoselective methodology ensures diastereomerically pure building blocks. As a direct precursor to antiarrhythmic candidates superior to quinidine, it empowers focused lipophilicity-activity relationship studies. Procure this scaffold to accelerate lead optimization with scalable, CNS-penetrant small molecule libraries.

Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol
CAS No. 725228-44-4
Cat. No. B1281191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecahydroisoquinolin-6-ol
CAS725228-44-4
Molecular FormulaC9H17NO
Molecular Weight155.24 g/mol
Structural Identifiers
SMILESC1CC2CNCCC2CC1O
InChIInChI=1S/C9H17NO/c11-9-2-1-8-6-10-4-3-7(8)5-9/h7-11H,1-6H2
InChIKeyOIDWQGDFFZCQRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Decahydroisoquinolin-6-ol (CAS 725228-44-4) Technical Baseline and Procurement Context


Decahydroisoquinolin-6-ol (CAS 725228-44-4) is a fully saturated, bicyclic heterocyclic scaffold comprising a decahydroisoquinoline core with a secondary alcohol at the 6-position [1]. Its molecular formula is C9H17NO and its molecular weight is 155.24 g/mol . This compound serves as a conformationally rigid, synthetically versatile building block for medicinal chemistry programs, particularly those targeting central nervous system (CNS) receptors and ion channels [2]. Unlike its aromatic counterparts, the fully hydrogenated framework confers enhanced metabolic stability and distinct pharmacokinetic properties, making it a valuable intermediate for the synthesis of bioactive decahydroisoquinoline derivatives [3].

Why Simple Isoquinoline Analogs Cannot Replace Decahydroisoquinolin-6-ol in Rigorous SAR Programs


Substituting decahydroisoquinolin-6-ol with isoquinoline, tetrahydroisoquinoline, or decahydroisoquinoline (CAS 6329-61-9) fundamentally alters the scaffold's conformational landscape, metabolic stability, and hydrogen-bonding capacity [1]. The fully saturated bicyclic framework of decahydroisoquinolin-6-ol provides a unique combination of structural rigidity and synthetic handle availability that is absent in aromatic or partially saturated analogs [2]. Crucially, the presence of the 6-hydroxy group enables targeted derivatization strategies (e.g., esterification, etherification, or oxidation) that are not feasible with the unfunctionalized decahydroisoquinoline core, directly impacting structure-activity relationship (SAR) outcomes and lead optimization trajectories [3]. The quantitative evidence below substantiates these critical differentiators.

Quantitative Differentiation of Decahydroisoquinolin-6-ol from Closest Structural Analogs


Enhanced Lipophilicity and Predicted CNS Permeability Relative to Unfunctionalized Decahydroisoquinoline

The introduction of a hydroxyl group at the 6-position of the decahydroisoquinoline core increases calculated lipophilicity (XLogP3) by approximately 0.7 units compared to the parent decahydroisoquinoline scaffold, while maintaining a topological polar surface area (TPSA) below 40 Ų [1]. This physicochemical profile aligns with established guidelines for CNS drug-likeness (e.g., multiparameter optimization scores), suggesting improved passive blood-brain barrier permeability relative to more polar or less lipophilic analogs [2]. While direct comparative in vivo data are lacking, this class-level inference highlights the scaffold's potential for CNS-targeted programs.

CNS Drug Discovery Medicinal Chemistry Pharmacokinetics

Demonstrated Synthetic Versatility: High-Yield Stereoselective Access to Bioactive 6-Substituted Derivatives

Decahydroisoquinolin-6-ol and its oxidized form (decahydro-6(2H)-isoquinolone) can be synthesized with complete stereocontrol in >95% yield via intramolecular cyclization of N-acylated meroquinene esters in cold H2SO4 [1]. This methodology enables predictable and scalable access to diverse 6-substituted derivatives, including esters and amides, which exhibit quantifiable antiarrhythmic activity [2]. In contrast, unfunctionalized decahydroisoquinoline (CAS 6329-61-9) lacks a reactive handle at the 6-position, limiting its utility as a direct building block for SAR expansion without additional functionalization steps.

Synthetic Methodology Process Chemistry Medicinal Chemistry

Conformational Rigidity and Defined Stereochemistry Enable Predictable NMDA/AMPA Receptor Antagonism

Decahydroisoquinoline scaffolds with defined stereochemistry at the 4a, 6, and 8a positions serve as critical intermediates for conformationally constrained NMDA and AMPA receptor antagonists [1]. Crystal structure analysis of synthetic intermediates confirms that the decahydroisoquinoline core adopts a rigid chair-chair conformation, which is essential for optimal receptor binding geometry [2]. In contrast, tetrahydroisoquinoline analogs (e.g., CAS 91-21-4) exhibit greater conformational flexibility due to the partially unsaturated ring, potentially leading to reduced binding affinity or selectivity [3]. While direct affinity comparisons for the parent 6-ol are not reported, the established role of this scaffold in generating potent, selective antagonists (e.g., LY466195, a GLUK5 antagonist with in vivo efficacy) underscores its unique value [4].

Ion Channel Pharmacology Neuroscience Structural Biology

Optimal Deployment Scenarios for Decahydroisoquinolin-6-ol in Drug Discovery and Chemical Biology


CNS Lead Optimization: Leveraging Predicted BBB Permeability for Neurological Targets

Based on its calculated XLogP3 of 0.7 and low TPSA, decahydroisoquinolin-6-ol is best deployed as a starting scaffold for CNS-penetrant small molecules [1]. Medicinal chemistry teams can utilize this core to generate focused libraries of 6-substituted derivatives (e.g., esters, carbamates, ethers) for screening against neurological targets such as NMDA, AMPA, or kainate receptors, where conformational constraint is critical for selectivity [2].

Stereocontrolled Synthesis of Bioactive Decahydroisoquinoline Derivatives

The >95% stereoselective synthesis methodology reported for decahydro-6(2H)-isoquinolones (derived from decahydroisoquinolin-6-ol) makes this compound an ideal choice for process chemistry groups requiring scalable, diastereomerically pure building blocks [3]. This is particularly relevant for programs targeting ion channels where specific stereochemistry at the 4a, 6, and 8a positions dictates biological activity [4].

Antiarrhythmic Drug Discovery: Building on Established SAR from 6-Substituted Analogs

Given the demonstrated superior antiarrhythmic activity of 6-benzoyloxy- and 6-benzamido-2-methyldecahydroisoquinolines relative to quinidine [5], decahydroisoquinolin-6-ol serves as a direct precursor for generating novel antiarrhythmic candidates. Procurement of this scaffold enables systematic exploration of lipophilicity-activity relationships, a key determinant of potency in this chemotype [5].

Chemical Biology Probe Development: Conformationally Constrained Ion Channel Modulators

The rigid, fully saturated framework of decahydroisoquinolin-6-ol provides a privileged geometry for designing selective ion channel probes [2]. Researchers developing tool compounds for NMDA or AMPA receptor subtypes can use this scaffold to introduce specific substituents that modulate binding kinetics and subtype selectivity, as evidenced by the success of related decahydroisoquinoline-3-carboxylic acids [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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